molecular formula C9H17B B3385144 (6-Bromohexyl)cyclopropane CAS No. 61350-88-7

(6-Bromohexyl)cyclopropane

Cat. No.: B3385144
CAS No.: 61350-88-7
M. Wt: 205.13 g/mol
InChI Key: ZKQLRWWYLPHVKH-UHFFFAOYSA-N
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Description

“(6-Bromohexyl)cyclopropane” is an organic compound with a molecular weight of 205.14 . It is a derivative of cyclopropane, which is a type of cycloalkane .


Synthesis Analysis

The synthesis of cyclopropane derivatives like “this compound” often involves the reaction of carbenes with alkenes or cycloalkenes . Methylene (H2C) is the simplest carbene, and in general, carbenes have the formula R2C .


Molecular Structure Analysis

The molecule consists of a cyclopropane ring attached to a 6-carbon chain with a bromine atom at the end . Cyclopropane is a three-membered ring with carbon atoms, which gives it a unique structural and chemical property .


Chemical Reactions Analysis

Cyclopropane compounds are highly reactive due to their strained nature . The reactivity of a singlet carbene, like methylene, is concerted and similar to that of electrophilic or nucleophilic addition .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 205.14 . It is soluble in organic solvents but insoluble in water .

Safety and Hazards

“(6-Bromohexyl)cyclopropane” may cause skin and eye irritation . It should be handled with appropriate protective equipment and used in a well-ventilated area .

Properties

IUPAC Name

6-bromohexylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c10-8-4-2-1-3-5-9-6-7-9/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQLRWWYLPHVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625580
Record name (6-Bromohexyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61350-88-7
Record name (6-Bromohexyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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